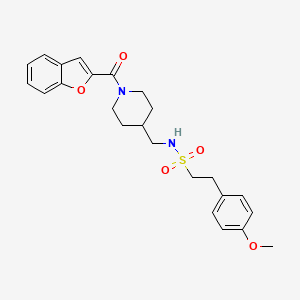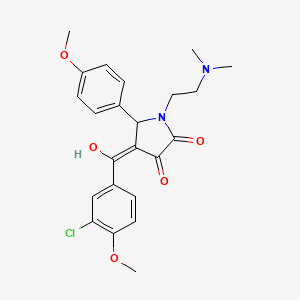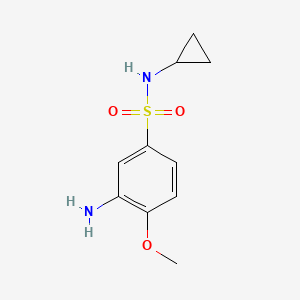
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H28N2O5S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Disposition and Metabolism of SB-649868 : This research discusses the metabolism and disposition of a compound similar to the requested chemical, known as SB-649868, which is an orexin 1 and 2 receptor antagonist developed for treating insomnia. The study highlights its principal circulating components and metabolic pathways, with an emphasis on the oxidation of the benzofuran ring and the formation of metabolites. The elimination process, involving fecal and urinary excretion, is detailed, offering insight into the pharmacokinetics of benzofuran derivatives (Renzulli et al., 2011).
Synthesis and Characterization
Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : This study explores the synthesis of compounds related to the requested chemical, specifically focusing on methylbenzenesulfonamide derivatives as potential HIV-1 inhibitors. The paper provides a comprehensive understanding of the synthesis process and the structural characterization of these compounds, highlighting their potential in drug development (Cheng De-ju, 2015).
Novel Synthesis of Naratriptan : This research outlines a new synthesis approach for Naratriptan, a compound structurally related to the requested chemical. The study details the synthesis process starting from 1-benzyl-1H-indole-5-carbaldehyde, emphasizing the role of the benzyl group in constructing the ethanesulfonamide and methylpiperidinyl side-chains (Poszávácz et al., 2006).
Potential Medical Applications
Pharmacological Characterization of PF-04455242 : This study investigates PF-04455242, a compound with structural similarities to the requested chemical. It is characterized as a κ-opioid receptor antagonist with potential applications in treating depression and addiction disorders. The paper provides insights into its selectivity, affinity for various receptors, and in vivo efficacy, highlighting its therapeutic potential (Grimwood et al., 2011).
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption : This research examines the effects of GSK1059865, a selective orexin-1 receptor antagonist structurally related to the requested chemical, on binge eating in female rats. The study suggests a major role of orexin-1 receptor mechanisms in compulsive eating behavior, indicating the potential of such antagonists in treating eating disorders (Piccoli et al., 2012).
Propriétés
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-30-21-8-6-18(7-9-21)12-15-32(28,29)25-17-19-10-13-26(14-11-19)24(27)23-16-20-4-2-3-5-22(20)31-23/h2-9,16,19,25H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHUKACVAQTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)


![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)

![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)

![5-(benzyloxy)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2555254.png)
![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)
![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)